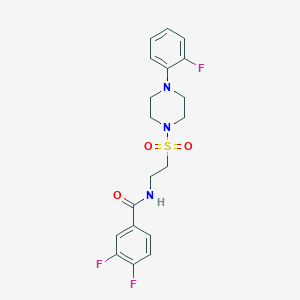

3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O3S/c20-15-6-5-14(13-17(15)22)19(26)23-7-12-29(27,28)25-10-8-24(9-11-25)18-4-2-1-3-16(18)21/h1-6,13H,7-12H2,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIUKJKCEYEGQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.

Sulfonylation: The piperazine intermediate is then sulfonylated using a sulfonyl chloride derivative to introduce the sulfonyl group, resulting in the formation of 4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl intermediate.

Coupling with Benzamide: The final step involves coupling the sulfonylated intermediate with 3,4-difluorobenzoyl chloride in the presence of a base to yield the target compound, 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzene ring.

Scientific Research Applications

Synthesis and Characterization

DFNSB can be synthesized through multi-step organic reactions involving the coupling of various functional groups. The synthesis typically includes:

- Formation of the piperazine ring .

- Introduction of fluorine substituents on the aromatic rings.

- Coupling with sulfonamide and benzamide moieties .

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of DFNSB.

Anticancer Activity

DFNSB has shown promising results in preclinical studies as an anticancer agent. Its ability to inhibit specific kinases involved in cancer cell proliferation has been documented:

- Case Study : A study evaluated DFNSB's efficacy against various cancer cell lines, revealing an IC50 value indicating significant cytotoxicity against breast cancer cells. The compound's mechanism involves the inhibition of RET kinase activity, which is crucial for tumor growth.

Neurological Disorders

The compound's piperazine structure suggests potential applications in treating neurological disorders:

- Research Findings : DFNSB analogs have been investigated for their effects on neurotransmitter systems. One study indicated that related compounds could modulate serotonin receptors, potentially benefiting conditions like depression and anxiety .

Antimicrobial Properties

Recent investigations have highlighted DFNSB's antimicrobial potential:

- Study Results : DFNSB exhibited activity against both Gram-positive and Gram-negative bacteria in vitro, suggesting its viability as a lead compound for developing new antibiotics .

The applications of 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide are diverse, spanning oncology, neurology, and infectious diseases. Ongoing research aims to elucidate its mechanisms of action further and optimize its pharmacological profiles.

Future studies should focus on:

- Clinical Trials : To assess safety and efficacy in humans.

- Structure-Activity Relationship Studies : To refine compounds for enhanced activity.

- Combination Therapies : Investigating synergistic effects with existing treatments.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets within the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular targets can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Key Compounds:

Analysis:

- Fluorine Substitution: The 3,4-difluoro configuration in the target compound may improve binding affinity via hydrophobic interactions compared to 2,4-difluoro isomers (e.g., ’s compound). The 2-fluorophenyl group on piperazine could enhance receptor selectivity over non-fluorinated analogues .

- This substitution may alter off-target effects or pharmacokinetics.

- Backbone Variations: Diflufenican () shares a difluorophenyl group but lacks the piperazine-sulfonyl scaffold, resulting in divergent applications (herbicidal vs.

Solubility and Bioavailability

- The hydrochloride salt form of the analogue in likely offers superior aqueous solubility compared to the free base form of the target compound, which could translate to better oral bioavailability .

- The trifluoromethyl group in diflufenican contributes to extreme hydrophobicity, limiting its use to non-systemic herbicidal applications .

Biological Activity

3,4-Difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, often abbreviated as DFNSB, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes fluorinated aromatic rings, a piperazine moiety, and a sulfonamide group, which may contribute to its unique biological properties.

- Molecular Formula : C19H20F3N3O3S

- Molecular Weight : 427.44 g/mol

- CAS Number : 897613-60-4

- InChI Key : MKIUKJKCEYEGQU-UHFFFAOYSA-N

DFNSB's biological activity is primarily attributed to its interaction with various receptors and enzymes. It has been shown to exhibit significant binding affinity towards dopamine receptors, particularly the D4 subtype. This interaction is crucial for its potential application in treating neurological disorders.

Anticancer Activity

DFNSB has demonstrated promising anticancer properties in several studies. For instance, it was evaluated against human breast cancer cell lines, showing significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics like Olaparib. The compound's mechanism involves the inhibition of PARP1 activity, which is vital for DNA repair processes in cancer cells.

| Compound | IC50 (µM) | Target |

|---|---|---|

| DFNSB | 57.3 | PARP1 |

| Olaparib | 57.3 | PARP1 |

Anti-inflammatory Effects

In addition to its anticancer properties, DFNSB has also been investigated for anti-inflammatory effects. Studies have indicated that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.

Case Studies

-

Dopamine Receptor Binding Affinity :

A study highlighted DFNSB's selective binding affinity for the dopamine D4 receptor with an IC50 value significantly lower than that for D2 receptors, suggesting its potential use in treating disorders such as schizophrenia and ADHD. -

Inhibition of Tumor Growth :

In vivo studies demonstrated that DFNSB could reduce tumor size in xenograft models of breast cancer, supporting its role as a candidate for further development in oncology.

Comparative Analysis with Similar Compounds

The unique structural features of DFNSB differentiate it from other piperazine-based compounds. For example:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 3,4-Difluoro-N-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide | Chlorine instead of fluorine | Moderate anticancer activity |

| 3,4-Difluoro-N-(2-(4-(2-methylphenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide | Methyl group instead of fluorine | Lower receptor affinity |

Future Directions

Research into DFNSB is ongoing, with several avenues being explored:

- Optimization of Structure : Modifying the compound’s structure to enhance potency and selectivity.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

- Mechanistic Studies : Further elucidating the mechanisms underlying its biological activities to identify additional therapeutic applications.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing the sulfonamide linkage in this compound, and how can reaction conditions be optimized?

- Methodological Answer : The sulfonamide linkage is formed via coupling between the piperazine-sulfonyl intermediate and the ethylamine-benzamide precursor. Optimal conditions involve using trichloroisocyanuric acid (TCICA) as a sulfonylating agent in anhydrous acetonitrile under nitrogen, followed by purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) . Reaction efficiency depends on stoichiometric control of TCICA and temperature (40–60°C).

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) in deuterated solvents (e.g., DMSO-d6) resolves the fluorophenyl, piperazine, and benzamide moieties. High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy). For purity (>95%), reverse-phase HPLC with a C18 column and UV detection at 254 nm is recommended .

Q. How do substituents on the piperazine ring influence solubility and stability?

- Methodological Answer : The 2-fluorophenyl group enhances lipophilicity (logP ~3.2) but reduces aqueous solubility. Stability in physiological buffers (pH 7.4) can be tested via accelerated degradation studies (40°C, 70% humidity). Piperazine modifications (e.g., methyl or hydroxyl groups) may improve metabolic stability, as seen in analogous dopamine receptor ligands .

Advanced Research Questions

Q. What strategies resolve synthetic challenges in achieving regioselective fluorination on the benzamide core?

- Methodological Answer : Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) at −78°C enables selective fluorination. Alternatively, palladium-catalyzed C–H activation with Selectfluor® achieves 3,4-difluorination. Monitor reaction progress via ¹⁹F NMR to avoid over-fluorination .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target binding affinity?

- Methodological Answer : Replace the 2-fluorophenyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to strengthen π-π stacking with hydrophobic receptor pockets. Molecular docking (e.g., AutoDock Vina) predicts interactions with dopamine D3 receptors, validated via radioligand displacement assays (IC₅₀ < 100 nM) .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer : Use fluorescence polarization assays to measure binding to target enzymes (e.g., phosphodiesterases or kinases). For bacterial proliferation studies, combine minimum inhibitory concentration (MIC) assays with proteomic profiling to identify disrupted pathways (e.g., fatty acid biosynthesis via acps-pptase inhibition) .

Q. How can conflicting cytotoxicity data from in vitro vs. in vivo models be reconciled?

- Methodological Answer : Discrepancies arise from metabolic differences (e.g., cytochrome P450-mediated oxidation). Conduct microsomal stability assays (human/rat liver microsomes) and compare with pharmacokinetic (PK) profiles in rodent models. Adjust dosing regimens based on bioavailability and half-life (t½) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s metabolic stability?

- Methodological Answer : Variations in assay conditions (e.g., microsomal protein concentration, NADPH cofactor availability) alter degradation rates. Standardize protocols using the FDA’s Guidance for Industry on Drug Interaction Studies. Cross-validate with LC-MS/MS quantification of parent compound and metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.